5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c27-11-10-26-20-18(13-23-26)21(29)25(15-22-20)14-19(28)24-8-6-17(7-9-24)12-16-4-2-1-3-5-16/h1-5,13,15,17,27H,6-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGMFAWZWSEVQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)C=NN4CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This is usually achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylpiperidine Moiety: This step involves the alkylation of the pyrazolo[3,4-d]pyrimidine core with a benzylpiperidine derivative.
Functionalization with Oxoethyl and Hydroxyethyl Groups: These groups are introduced through selective oxidation and hydroxylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxoethyl group can be reduced to form alcohols.
Substitution: The benzylpiperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further explored for their biological activities.
Scientific Research Applications
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe.
Medicine: It has shown promise as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Activity :
- The 2-hydroxyethyl group at the 1-position (target compound) enhances hydrophilicity compared to 1-aryl analogs like Epimidin . This may improve solubility but reduce membrane permeability.
- The 4-benzylpiperidinyl moiety in the target compound likely enhances target binding through hydrophobic and π-π interactions, similar to benzyl-substituted kinase inhibitors in .
Pharmacological Diversity :
- Anticonvulsants : Epimidin’s 4-methoxyphenyl and piperazinyl groups are critical for CNS penetration and anticonvulsive effects .
- Antimicrobials : Compound 17 () shows that hydrophilic substituents (e.g., hydroxyethoxy) are vital for antiparasitic activity .
- Kinase Inhibitors : HS43 () highlights the role of thioether linkages in enhancing selectivity for death-associated protein kinase 1 (DAPK1) .
Synthesis Methodologies :
Biological Activity
The compound 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS Number: 1396859-17-8) is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 418.5 g/mol. Its structure features a pyrazolo-pyrimidine core, which is known for various biological activities including anti-inflammatory and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N4O3 |
| Molecular Weight | 418.5 g/mol |
| CAS Number | 1396859-17-8 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
Anticancer Activity
Recent studies have indicated that compounds similar to 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exhibit significant anticancer properties. For instance, a related pyrazolo-pyrimidine derivative was shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research on similar piperidine derivatives has demonstrated effectiveness against both bacterial and fungal pathogens. In vitro studies showed that modifications in the piperidine ring enhanced antimicrobial efficacy against strains such as Xanthomonas axonopodis and Fusarium solani .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on enzymes such as α-glucosidase. Compounds with similar structures have shown promising results in modulating glucose metabolism, which could be beneficial for diabetes management .
Study on Anticancer Effects
A notable case study involved the evaluation of a closely related compound in a mouse xenograft model of malignant pleural mesothelioma. The study found that the compound significantly reduced tumor growth compared to control groups, suggesting its potential as a therapeutic agent in oncology .
Study on Antimicrobial Efficacy
Another study focused on the synthesis of piperidine derivatives and their antimicrobial activity against various pathogens. The derivatives exhibited varying degrees of effectiveness, with some showing excellent inhibition rates compared to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction yields be optimized?
- Methodology :
- Multi-step synthesis often involves coupling the pyrazolo[3,4-d]pyrimidin-4-one core with a 4-benzylpiperidine derivative via a ketoethyl linker. Catalytic reagents like p-toluenesulfonic acid (p-TsOH) are effective for cyclization steps, as demonstrated in analogous pyrimidine syntheses .
- Optimize yields by controlling reaction temperature (reflux conditions in ethanol or DMF) and using stoichiometric equivalents of coupling agents (e.g., EDCI/HOBt) to minimize side products .
- Characterization : Validate intermediates and final products using - and -NMR, high-resolution mass spectrometry (HRMS), and HPLC purity assessment (>95%) .
Q. How can researchers determine the structural integrity of this compound, particularly its stereochemical and tautomeric features?
- Methodology :
- X-ray crystallography is ideal for resolving stereochemistry and confirming the Z/E configuration of substituents (e.g., thiazolidinone moieties in analogs) .
- Computational studies (DFT or molecular docking) predict tautomeric preferences and stability, validated by NMR chemical shifts .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Screen for kinase inhibition using ATP-binding assays (e.g., ADP-Glo™ Kinase Assay) due to structural similarities to pyrazolopyrimidine kinase inhibitors .
- Antimicrobial activity can be tested via microdilution assays (MIC/MBC) against Gram-positive/negative strains, referencing analogs with benzodioxole or piperazine moieties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodology :
- Synthesize analogs with modifications to the 4-benzylpiperidin-1-yl group (e.g., substituents on the benzyl ring) or the 2-hydroxyethyl chain. Compare activity against target enzymes (e.g., kinases) and off-target receptors .
- Use computational SAR models (e.g., QSAR) to predict binding affinities and prioritize analogs for synthesis .
Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?
- Case Study :
- Analogs with 4-methoxyphenylpiperazine groups show conflicting antiviral vs. anticancer activities. Address discrepancies by standardizing assay conditions (e.g., cell lines, incubation time) and validating results via orthogonal methods (e.g., SPR for binding kinetics vs. cell viability assays) .
- Data Analysis : Apply meta-analysis frameworks to compare datasets, adjusting for variables like solvent choice (DMSO vs. PBS) or assay sensitivity .
Q. How can computational modeling guide the optimization of pharmacokinetic properties (e.g., oral bioavailability)?
- Methodology :
- Predict physicochemical parameters (logP, PSA) using software like SwissADME. Prioritize derivatives with logP <5 and PSA <140 Ų for improved membrane permeability .
- Simulate metabolic stability via cytochrome P450 interaction studies (e.g., CYP3A4 inhibition assays) to reduce first-pass metabolism risks .
Q. What experimental designs mitigate synthetic challenges in scaling up this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
